Boiling Point and Thermal Processing Window
The target compound exhibits a computed boiling point of 363.2 °C at 760 mmHg, which is 99.7 °C higher than that of its closest analog N-(2,2,6,6-tetramethyl-4-piperidyl)ethylenediamine (263.5 °C) . This substantially broader liquid-phase thermal window enables high‑temperature polymer processing and reactive extrusion applications where the diamine analog would volatilise prematurely.
Comparator: 263.5 °C
ΔT_boil = +99.7 °C (37.8% higher)
| Evidence Dimension | Boiling point at 760 mmHg (computed) |
|---|---|
| Target Compound Data | 363.2 °C |
| Comparator Or Baseline | N-(2,2,6,6-tetramethyl-4-piperidyl)ethylenediamine (CAS 70804-02-3) – 263.5 °C |
| Quantified Difference | ΔT_boil = +99.7 °C (37.8% higher) |
| Conditions | Computed values from standardised QSPR models (ChemSrc database) |
Why This Matters
Process engineers requiring high‑temperature incorporation of the intermediate can select the target compound to avoid premature volatilisation, which directly impacts yield and occupational safety.
